molecular formula C11H10FNO2 B13664279 Ethyl 7-fluoro-1H-indole-6-carboxylate

Ethyl 7-fluoro-1H-indole-6-carboxylate

Cat. No.: B13664279
M. Wt: 207.20 g/mol
InChI Key: VAGHOIJLXUIMCL-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a fluorine atom at the 7th position and an ethyl ester group at the 6th position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of an appropriate precursor . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring.

Industrial Production Methods: In an industrial setting, the production of Ethyl 7-fluoro-1H-indole-6-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-fluoro-1H-indole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or alkylated indole derivatives .

Scientific Research Applications

Ethyl 7-fluoro-1H-indole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research has explored its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Industry: It is utilized in the development of new materials, dyes, and polymers

Mechanism of Action

The mechanism of action of Ethyl 7-fluoro-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the ethyl ester group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate enzyme activity, inhibit receptor function, and alter cellular signaling, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Ethyl 7-fluoro-1H-indole-6-carboxylate is unique due to the specific positioning of the fluorine atom and the ethyl ester group, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, binding affinity, and biological activity, making it a valuable subject for targeted research and application .

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

ethyl 7-fluoro-1H-indole-6-carboxylate

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)8-4-3-7-5-6-13-10(7)9(8)12/h3-6,13H,2H2,1H3

InChI Key

VAGHOIJLXUIMCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1)C=CN2)F

Origin of Product

United States

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